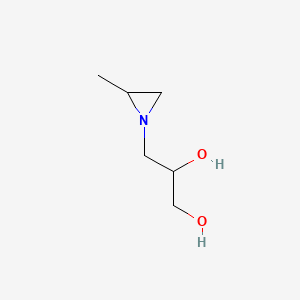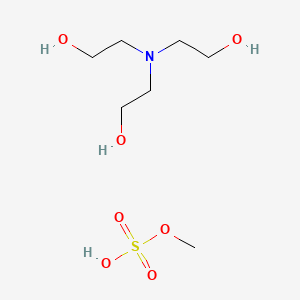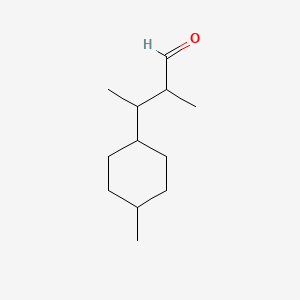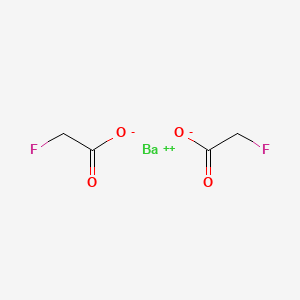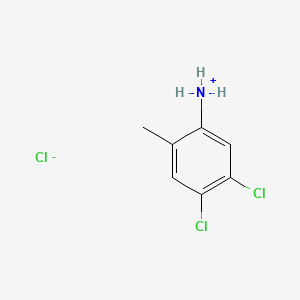
Butanedioic acid, 2,2'-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is a complex organotin compound It is characterized by the presence of tin atoms bonded to sulfur and carbon atoms, forming a unique structure that imparts specific chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester typically involves the reaction of butanedioic acid derivatives with organotin reagents. One common method includes the esterification of butanedioic acid with tetrabutyl tin in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The tin-sulfur bonds can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin atoms can form coordination complexes with electron-rich sites on biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in applications such as catalysis and medicine.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester of butanedioic acid, used in organic synthesis.
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: Another ester with different alkyl groups, used as a plasticizer.
Butanedioic acid, 2TBDMS derivative: A derivative with silicon atoms, used in mass spectrometry.
Uniqueness
Butanedioic acid, 2,2’-((dimethylstannylene)bis(thio))bis-, tetrabutyl ester is unique due to the presence of tin atoms, which impart specific reactivity and stability. This makes it particularly useful in applications requiring robust and versatile compounds.
Properties
CAS No. |
65291-38-5 |
|---|---|
Molecular Formula |
C26H48O8S2Sn |
Molecular Weight |
671.5 g/mol |
IUPAC Name |
dibutyl 2-[(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanyl-dimethylstannyl]sulfanylbutanedioate |
InChI |
InChI=1S/2C12H22O4S.2CH3.Sn/c2*1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2;;;/h2*10,17H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
TUZQHDKYPGRWLT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S[Sn](C)(C)SC(CC(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


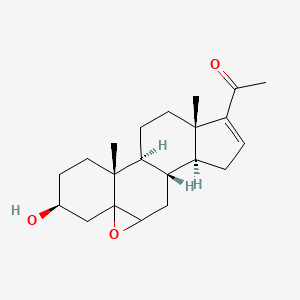

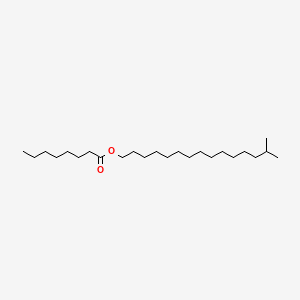
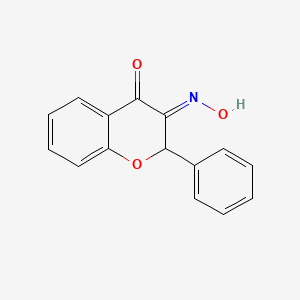
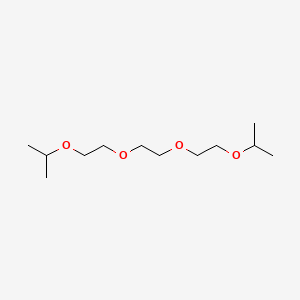
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)

